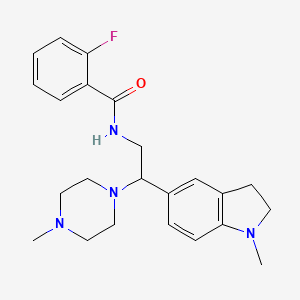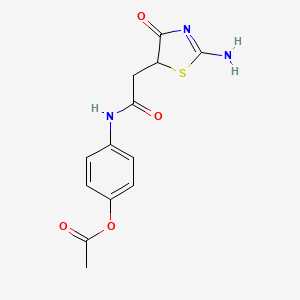![molecular formula C18H14N4O3 B3016599 N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 929471-00-1](/img/structure/B3016599.png)
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling with Benzofuran: The triazole intermediate is then coupled with a benzofuran derivative. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.
化学反応の分析
Types of Reactions
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the methoxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or bases.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Pharmacology: Studies focus on its pharmacokinetics, bioavailability, and mechanism of action in biological systems. It is also evaluated for its potential to inhibit specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biology: Research explores its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
作用機序
The mechanism of action of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes like cell growth and apoptosis.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but lacks the benzofuran moiety.
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)propan-1-one: Contains a propanone group instead of the benzofuran moiety.
5-(4-methoxyphenyl)-1H-imidazole: Similar pharmacophore but with an imidazole ring instead of a triazole ring.
Uniqueness
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide is unique due to the presence of both the triazole and benzofuran moieties, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-13-8-6-11(7-9-13)16-19-18(22-21-16)20-17(23)15-10-12-4-2-3-5-14(12)25-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNINBIVIRNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B3016519.png)

![3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE](/img/structure/B3016521.png)



![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)

